![molecular formula C10H18O4 B133220 2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane CAS No. 944-26-3](/img/structure/B133220.png)

2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

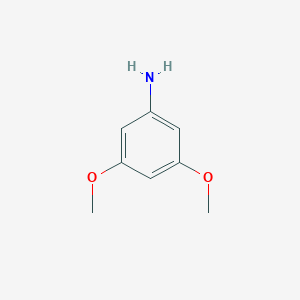

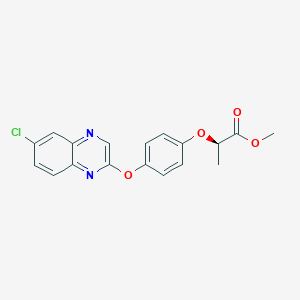

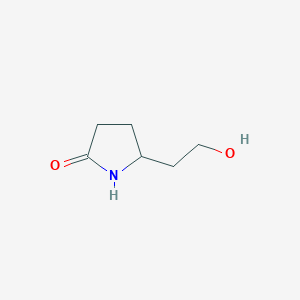

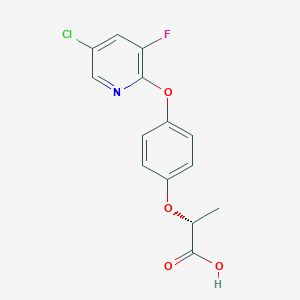

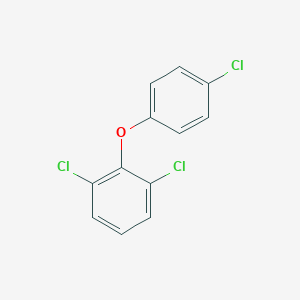

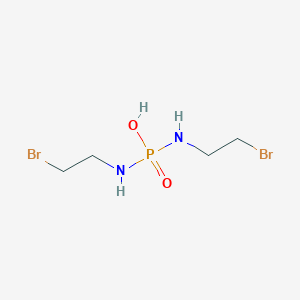

The compound "2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane" is a chemical structure that is part of the 1,3-dioxolane family, which is known for its applications in organic synthesis and polymer chemistry. The 1,3-dioxolane moiety is a common motif in various synthetic intermediates and has been utilized in the formation of polymers and other complex organic molecules.

Synthesis Analysis

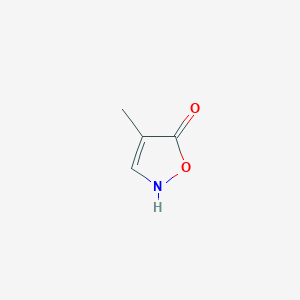

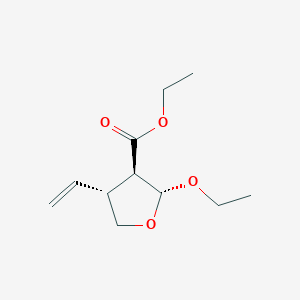

The synthesis of 1,3-dioxolane derivatives can be achieved through various methods. For instance, 2-ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one was synthesized from β-chlorolactic acid and ketones, followed by dehydrochlorination . Another method involves the reaction of 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst to yield 2-methyl-1,3-dioxolane-2-ethanol, which can be further brominated to produce 2-(2-bromoethyl)-2-methyl-1,3-dioxolane . Additionally, the synthesis of ethyl 2-[3-(1,3-dioxolane-2-yl)-1-hydroxypropylphenyl]-2-methylpropionate was achieved by a Grignard reaction involving 2-(2-bromoethyl)-1,3-dioxolane .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can be substituted at various positions to create different derivatives. The stereochemistry of these compounds can be complex, as seen in the dirhodium(II)-catalyzed reactions forming 1,3-dioxolanes as mixtures of diastereoisomers . The molecular structure is crucial for the reactivity and the physical properties of these compounds.

Chemical Reactions Analysis

1,3-Dioxolane and its derivatives participate in a variety of chemical reactions. For example, 1,3-dioxolane can react with electron-deficient alkenes to give 1:1 adducts, with the reaction being promoted by the presence of oxygen . The polymerization of 1,3-dioxolane derivatives has been explored, with radical and cationic routes being used to polymerize 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane . Cationic ring-opening polymerization behavior has also been studied for compounds like 2-ethenyl-4-methylene-1,3-dioxolane and 2-isopropenyl-4-methylene-1,3-dioxolane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The safety assessment of ethyl 2-methyl-1,3-dioxolane-2-acetate, for instance, showed that it is not genotoxic and does not raise safety concerns for skin sensitization at current levels of use. It also has a margin of exposure (MOE) greater than 100 for repeated dose, developmental, and reproductive toxicity endpoints . The environmental impact of such compounds is also considered, with ethyl 2-methyl-1,3-dioxolane-2-acetate not being classified as persistent, bioaccumulative, and toxic (PBT) according to the IFRA Environmental Standards .

Applications De Recherche Scientifique

Synthesis and Formation of Vic-dioxime Complexes

Research has led to the synthesis of new compounds involving 2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane derivatives, showcasing their potential in forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). The structural assignments of these complexes are supported by various analytical techniques, indicating their possible applications in coordination chemistry and material science (Canpolat & Kaya, 2005).

Photocatalytic Synthesis of 1,3-Dioxacyclanes

A study conducted by Makhmutov (2018) demonstrates the photocatalytic synthesis of unsubstituted and 2-methyl-1,3-dioxacyclanes, including 2-methyl-1,3-dioxolane, using a system FeCl3–NaNO2/O2 under mercury lamp irradiation. This process highlights the compound's role in the efficient synthesis of cyclic ethers, potentially useful in various industrial and pharmaceutical applications (Makhmutov, 2018).

Application in Separating Ethylene Glycol and 1,2-Butanediol

Li et al. (2016) explored the application of aldolization in separating ethylene glycol (EG) and 1,2-butanediol (1,2-BDO) azeotrope, a significant challenge in the synthesis of EG via dimethyl oxalate from syngas. The research provided crucial thermodynamic data for a new separation process, potentially simplifying the production of EG and highlighting the compound's relevance in industrial separation technologies (Li, Weijin, Li, & Gao, 2016).

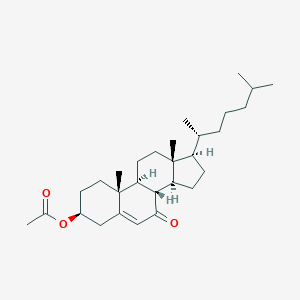

Renewable Gasoline and Fuel Additives

Harvey, Merriman, and Quintana (2016) investigated the use of 2,3-butanediol for synthesizing high octane gasoline alternatives, including 2-methyl-1,3-dioxolane derivatives. The study suggests that these compounds can serve as sustainable gasoline blending components, diesel oxygenates, and industrial solvents, offering a path towards renewable energy sources (Harvey, Merriman, & Quintana, 2016).

Propriétés

IUPAC Name |

2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRSSQZISKCVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCC2(OCCO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312120 |

Source

|

| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane | |

CAS RN |

944-26-3 |

Source

|

| Record name | NSC250348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)